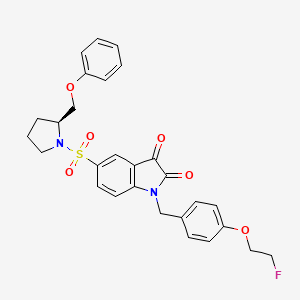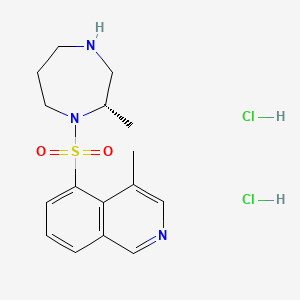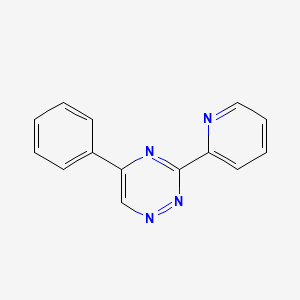
n(6)-Isopentenyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-isopentenyladenosine is a hydrocarbyladenosine in which adenosine is substituted at N-6 by an isopentenyl group. It has a role as a cytokinin. It is a hydrocarbyladenosine and an isoprenoid.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Colon Cancer
i6A has been found to inhibit cell proliferation and induce apoptosis in human colon cancer cells, such as DLD1 and HCT-15 cell lines. It causes cell cycle arrest and modulates levels of cyclins and cyclin-dependent kinase inhibitors. This effect is also associated with the activation of c-Jun N-terminal kinase, which plays a role in apoptosis (Laezza et al., 2009) (Rajabi et al., 2011).
Breast Cancer
Studies have shown that i6A inhibits the growth of breast cancer cells (e.g., MCF-7 cells) and induces apoptosis. The compound's interaction with DNA and its effect on cell cycle and apoptosis have been noted (Rajabi et al., 2010).
Glioma and Other Cancers
i6A exhibits antiproliferative effects across various cancer cell lines, including glioma. Its actions correlate with the expression and activity of key enzymes in the mevalonate pathway (Ciaglia et al., 2017).
Antiviral Activity
- Enterovirus 71: i6A has shown a selective antiviral effect against human enterovirus 71, a significant cause of hand, foot, and mouth disease. Its structure has been utilized to develop novel antivirals (Tararov et al., 2015).
Cellular and Molecular Mechanisms
Mechanism in Cancer Cells
i6A's anticancer activity has been linked to the inhibition of key cellular pathways. For instance, it inhibits the AKT and NF-κB pathways in breast cancer cells, impacting cell proliferation and survival (Laezza et al., 2010).
Interaction with Enzymes
Studies have explored the interaction of i6A with enzymes like farnesyl pyrophosphate synthase, highlighting its potential as a lead compound in targeting cancer-related processes (Scrima et al., 2014).
Antioxidant Response
i6A and its analogs have been found to activate the NRF2-mediated oxidative stress response, suggesting their role in cellular defense against oxidative stress (Dassano et al., 2014).
Other Biological Activities
Anti-Inflammatory Properties
i6A has demonstrated anti-inflammatory effects both in vitro and in vivo. It has been shown to affect the activity and cytokine production of IL-2 activated natural killer cells, suggesting its potential in inflammatory conditions (Ciaglia et al., 2014).
RNA Modification and Plant Growth
i6A is involved in RNA modification, playing a role in plant growth and differentiation. It has been studied for its ability to improve the efficiency and accuracy of translation in plant cytokines and tRNAs (Cheng et al., 2020).
Eigenschaften
Molekularformel |
C15H21N5O4 |
|---|---|
Molekulargewicht |
335.36 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
XKOPXXUOWZQFQE-SDBHATRESA-N |
Isomerische SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



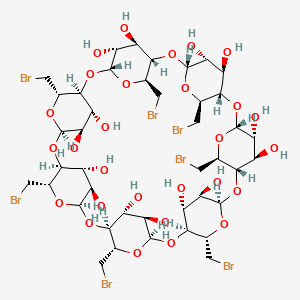
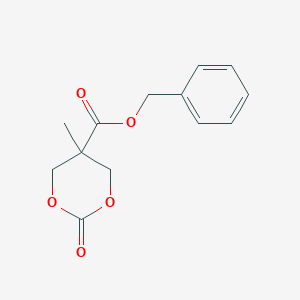
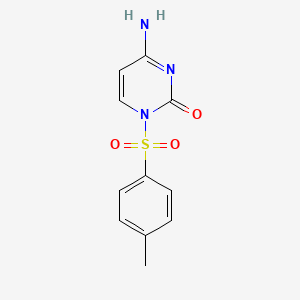
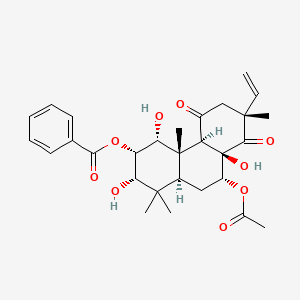
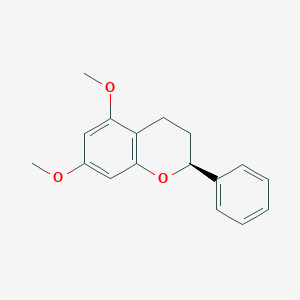
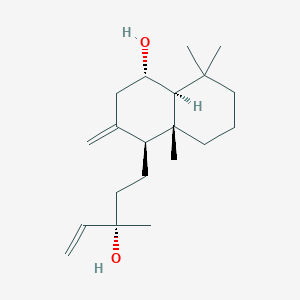

![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)


